molecular formula C8H7BrF3NO B2779630 1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol CAS No. 1382851-48-0

1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B2779630
CAS No.: 1382851-48-0
M. Wt: 270.049
InChI Key: VXBVBIPROLZSHF-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol is a chemical compound that belongs to the class of pyridine derivatives It features a trifluoroethanol group attached to a brominated methylpyridine ring

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given its complex structure, it could have interesting chemical and physical properties that make it useful in various areas of chemistry .

Chemical Reactions Analysis

1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The trifluoroethanol group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can form hydrogen bonds with biological macromolecules, while the brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol can be compared with other pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its trifluoroethanol group, which imparts distinct electronic and steric characteristics.

Properties

IUPAC Name

1-(4-bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-4-3-13-6(2-5(4)9)7(14)8(10,11)12/h2-3,7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBVBIPROLZSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382851-48-0
Record name 1-(4-bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-ol
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